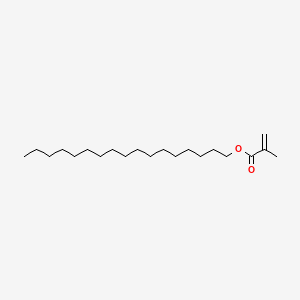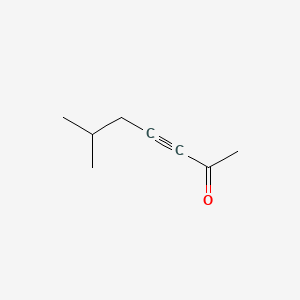
2-Butanone, 4-(1-propenyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butanone, 4-(1-propenyloxy)- is an organic compound with the molecular formula C7H12O2 It is a derivative of butanone, where the 4-position is substituted with a propenyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 4-(1-propenyloxy)- can be achieved through several methods. One common approach involves the reaction of 2-butanone with propenyl alcohol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of 2-Butanone, 4-(1-propenyloxy)- often involves the use of continuous flow reactors to ensure high yield and purity. The process may include steps such as the dehydration of butanol to form butanone, followed by the addition of propenyl alcohol under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
2-Butanone, 4-(1-propenyloxy)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The propenyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Butanone, 4-(1-propenyloxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of polymers, resins, and coatings.
Mechanism of Action
The mechanism of action of 2-Butanone, 4-(1-propenyloxy)- involves its interaction with specific molecular targets and pathways. It is metabolized in the liver to form various metabolites, which can then interact with cellular components. The compound may exert its effects through the modulation of enzyme activity and alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Butanone (Methyl Ethyl Ketone): A simpler ketone with similar solvent properties.
2-Butanone, 1-(acetyloxy)-: Another derivative of butanone with an acetyloxy group at the 1-position.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activity make it a compound of significant interest in research and industry .
Properties
Molecular Formula |
C7H12O2 |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
4-prop-1-enoxybutan-2-one |
InChI |
InChI=1S/C7H12O2/c1-3-5-9-6-4-7(2)8/h3,5H,4,6H2,1-2H3 |
InChI Key |
KNDQVIYOWJAVAV-UHFFFAOYSA-N |
Canonical SMILES |
CC=COCCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





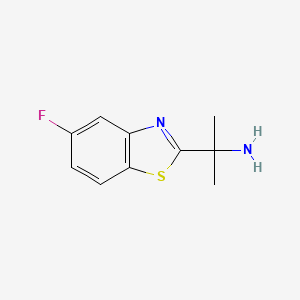


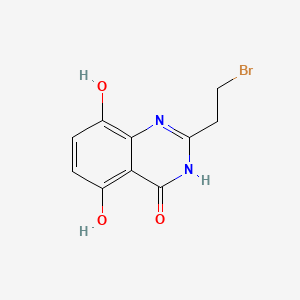


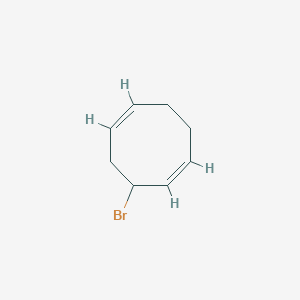
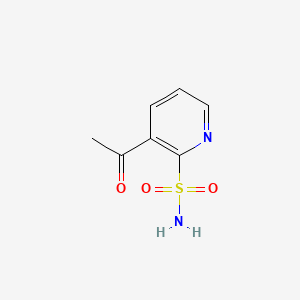
![(4S,4'aS,7'S,7'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxine]-7'-ol](/img/structure/B13835731.png)
